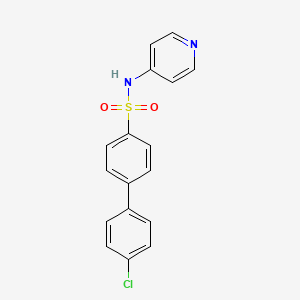
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide (CPBPS) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CPBPS is a sulfonamide derivative that exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and fungal cell wall synthesis. 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its antibacterial, antifungal, and anticancer properties, 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been shown to possess anti-inflammatory activity. It has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Vorteile Und Einschränkungen Für Laborexperimente
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has several advantages for lab experiments, including its ease of synthesis and its wide range of biological activities. However, one limitation of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is its potential toxicity, which may limit its use in certain experiments. It is important to carefully evaluate the potential risks and benefits of using 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. One potential area of research is the development of new synthetic methods for 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide that are more efficient and cost-effective. Another area of research is the investigation of the potential applications of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide in the treatment of other diseases, such as viral infections and autoimmune diseases. Finally, further studies are needed to fully understand the mechanism of action of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide and to identify potential targets for drug development.
Synthesemethoden
The synthesis of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopyridine in the presence of a base such as triethylamine. The resulting product is then reacted with biphenyl-4-amine to yield 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide. The synthesis method of 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has been extensively studied for its potential applications in the treatment of various diseases. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to possess antifungal activity against Candida albicans, a common cause of fungal infections in humans.
In addition to its antibacterial and antifungal properties, 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been investigated for its anticancer activity. Studies have shown that 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide can induce apoptosis (programmed cell death) in cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 4'-chloro-N-4-pyridinyl-4-biphenylsulfonamide has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at various stages.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-pyridin-4-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-15-5-1-13(2-6-15)14-3-7-17(8-4-14)23(21,22)20-16-9-11-19-12-10-16/h1-12H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQHPCYNYWMARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-chloro-N-(pyridin-4-yl)-[1,1'-biphenyl]-4-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

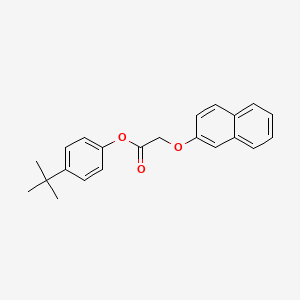
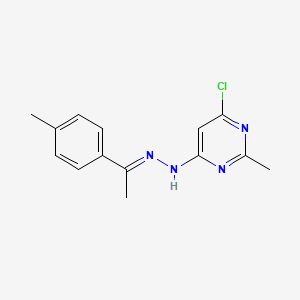
![N'-[(cyclohexylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5802794.png)
![3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5802795.png)
![N,N-dimethyl-N'-[2-(3-pyridinyl)-4-quinazolinyl]-1,4-benzenediamine](/img/structure/B5802815.png)
![methyl 4-[(4-isopropylbenzoyl)amino]benzoate](/img/structure/B5802824.png)
![methyl 3-[(3-bromobenzoyl)amino]-2-methylbenzoate](/img/structure/B5802825.png)
![N-[4-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5802829.png)
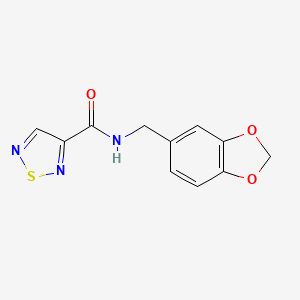
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5802850.png)
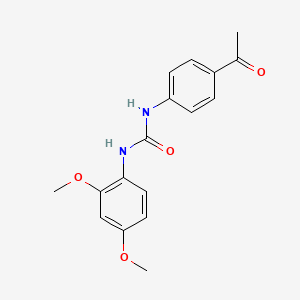
![2,4,6-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5802859.png)
![1-{4-[(2-chlorophenoxy)methyl]phenyl}ethanone](/img/structure/B5802881.png)
